molecular formula C9H14ClN3O B15146976 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride

Katalognummer: B15146976
Molekulargewicht: 215.68 g/mol
InChI-Schlüssel: ILSQQYKCRQOJRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with an aminomethyl group and a carboxamide group

Vorbereitungsmethoden

The synthesis of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-chloronicotinic acid with N,N-dimethylamine to form the corresponding amide. This intermediate is then subjected to a reductive amination process using formaldehyde and a reducing agent such as sodium cyanoborohydride to introduce the aminomethyl group. The final product is obtained as a hydrochloride salt by treating the free base with hydrochloric acid.

Analyse Chemischer Reaktionen

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Wissenschaftliche Forschungsanwendungen

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide hydrochloride include:

    5-(aminomethyl)pyridine-2-carboxamide: Lacks the N,N-dimethyl substitution, which may affect its reactivity and binding properties.

    N,N-dimethylpyridine-2-carboxamide: Lacks the aminomethyl group, which may reduce its ability to form hydrogen bonds with target proteins.

    Pyridine-2-carboxamide: Lacks both the aminomethyl and N,N-dimethyl substitutions, making it less versatile in chemical reactions and biological interactions.

The unique combination of the aminomethyl and N,N-dimethyl groups in this compound enhances its reactivity and binding properties, making it a valuable compound in various scientific research applications.

Eigenschaften

Molekularformel

C9H14ClN3O

Molekulargewicht

215.68 g/mol

IUPAC-Name

5-(aminomethyl)-N,N-dimethylpyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c1-12(2)9(13)8-4-3-7(5-10)6-11-8;/h3-4,6H,5,10H2,1-2H3;1H

InChI-Schlüssel

ILSQQYKCRQOJRJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=NC=C(C=C1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.